(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide
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Overview
Description
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a chloro-substituted phenyl ring, a phenylmethoxy group, and a cyanopropenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenylmethoxy Intermediate: The initial step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 3-chloro-4-phenylmethoxybenzaldehyde.
Knoevenagel Condensation: The intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base like piperidine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or other reduced forms.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents like ethanol or dimethyl sulfoxide, elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide: Similar structure but lacks the phenylmethoxy group.
(Z)-3-(3-bromo-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide: Similar structure with a bromo substituent instead of chloro.
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamine: Similar structure but with an amine group instead of an amide.
Uniqueness
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(Z)-3-(3-chloro-4-phenylmethoxyphenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-15-9-13(8-14(10-19)17(20)21)6-7-16(15)22-11-12-4-2-1-3-5-12/h1-9H,11H2,(H2,20,21)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUABETXKBEUKV-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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